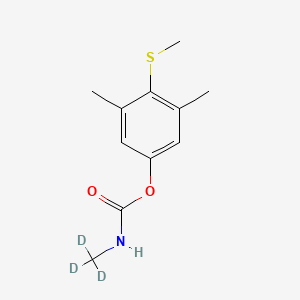

Methiocarb-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

生化分析

Biochemical Properties

Methiocarb-d3, like Methiocarb, is known to inhibit the activity of acetylcholinesterase (AChE), a key enzyme involved in nerve signal transmission . This interaction with AChE is a primary biochemical reaction involving this compound. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulses and symptoms of toxicity .

Cellular Effects

This compound can have significant effects on various types of cells. For instance, it has been found to be toxic to certain strains of western flower thrips and land snails . It also induces mortality in citrus mites when used at certain concentrations . These effects are likely due to the disruption of normal cellular processes by the inhibition of AChE .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with AChE. As a carbamate pesticide, this compound binds to AChE, inhibiting its activity . This prevents the breakdown of acetylcholine, a neurotransmitter, leading to an overstimulation of nerve cells .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, Methiocarb, the non-deuterated form, has been found to be toxic to juvenile rainbow trout and guppies at certain concentrations . It’s reasonable to assume that this compound would have similar effects at equivalent dosages.

Metabolic Pathways

Methiocarb, the non-deuterated form, is known to be metabolized in organisms, with its metabolites found in various tissues . It’s likely that this compound follows similar metabolic pathways.

Transport and Distribution

This compound, like Methiocarb, is likely distributed throughout an organism following exposure. For instance, metabolites of Methiocarb have been found in both guttations and leaves of corn plants grown from coated seeds . This suggests that this compound could also be transported and distributed within cells and tissues.

Subcellular Localization

Given its biochemical properties and effects, it’s likely that this compound interacts with enzymes such as AChE in the synaptic cleft of nerve cells

准备方法

合成路线和反应条件

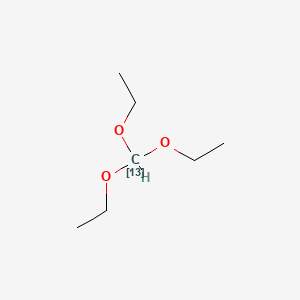

甲硫威-d3 是通过将氘掺入甲硫威分子中合成的。 该过程涉及在氘存在下,4-甲硫基-3,5-二甲苯酚与甲基异氰酸酯反应 . 反应条件通常包括受控环境,以确保氘原子的掺入。

工业生产方法

甲硫威-d3 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进技术,以确保氘的持续掺入。 最终产物然后进行纯化并测试其同位素纯度 .

化学反应分析

科学研究应用

甲硫威-d3 由于其稳定的同位素标记而被广泛用于科学研究。它的一些应用包括:

化学: 用作分析化学中定量测定甲硫威的内标.

生物学: 研究其对不同生物体中乙酰胆碱酯酶活性的影响.

工业: 用于杀虫剂及相关化合物的开发和测试.

相似化合物的比较

甲硫威-d3 由于其氘标记而独一无二,这使其成为质谱分析的理想内标。类似化合物包括:

甲硫威: 非氘化形式,用作杀虫剂.

甲萘威: 另一种氨基甲酸酯类杀虫剂,具有类似的乙酰胆碱酯酶抑制特性.

涕灭威: 一种更强的氨基甲酸酯类杀虫剂,具有类似的作用机制.

属性

IUPAC Name |

(3,5-dimethyl-4-methylsulfanylphenyl) N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPRJGDJKVWAH-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SC)C)OC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1581694-94-1 |

Source

|

| Record name | 1581694-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B569274.png)

![ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B569275.png)

![5-Methyl-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine](/img/structure/B569277.png)

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)